2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(1-octylnonyl)-
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Overview
Description
2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(1-octylnonyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes benzotriazole, bromothiophene, and fluorine groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(1-octylnonyl)- typically involves multiple steps, starting with the preparation of the benzotriazole coreThe final step involves the attachment of the octylnonyl group, which is usually done through a coupling reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(1-octylnonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or alter the oxidation state of the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenation or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzotriazole derivatives.
Scientific Research Applications
2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(1-octylnonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(1-octylnonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(5-bromo-2-thienyl)-2-octyl-2H-benzotriazole
- 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Uniqueness
Compared to similar compounds, 2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(1-octylnonyl)- stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-heptadecan-9-ylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39Br2F2N3S2/c1-3-5-7-9-11-13-15-21(16-14-12-10-8-6-4-2)38-36-30-26(22-17-19-24(32)39-22)28(34)29(35)27(31(30)37-38)23-18-20-25(33)40-23/h17-21H,3-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOCJMPMZGEUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)Br)F)F)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39Br2F2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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